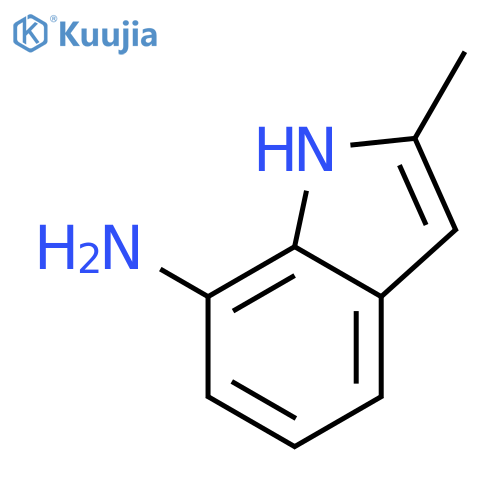

Cas no 55899-45-1 (2-methyl-1H-Indol-7-amine)

2-methyl-1H-Indol-7-amine 化学的及び物理的性質

名前と識別子

-

- 2-methyl-1H-Indol-7-amine

- 1H-Indol-7-amine, 2-methyl-

- XQWCBTYHXJMGAU-UHFFFAOYSA-N

- SCHEMBL6194760

- 2-methyl-7-aminoindole

- CS-0147711

- P20352

- DTXSID401312389

- 55899-45-1

- AKOS006341813

- SB14902

-

- MDL: MFCD12924247

- インチ: InChI=1S/C9H10N2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,10H2,1H3

- InChIKey: XQWCBTYHXJMGAU-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(N1)C(=CC=C2)N

計算された属性

- せいみつぶんしりょう: 146.0845

- どういたいしつりょう: 146.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- PSA: 41.81

2-methyl-1H-Indol-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2039-100mg |

2-methyl-1H-indol-7-amine |

55899-45-1 | 97% | 100mg |

¥764.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2039-500.0mg |

2-methyl-1H-indol-7-amine |

55899-45-1 | 97% | 500.0mg |

¥1708.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2039-1G |

2-methyl-1H-indol-7-amine |

55899-45-1 | 95% | 1g |

¥ 2,560.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1096707-1G |

2-methyl-1H-indol-7-amine |

55899-45-1 | 97% | 1g |

$415 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218351-1g |

2-Methyl-1H-indol-7-amine |

55899-45-1 | 98% | 1g |

¥3910.00 | 2024-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2039-1.0g |

2-methyl-1H-indol-7-amine |

55899-45-1 | 97% | 1.0g |

¥2559.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2039-500mg |

2-methyl-1H-indol-7-amine |

55899-45-1 | 97% | 500mg |

¥1708.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2039-1g |

2-methyl-1H-indol-7-amine |

55899-45-1 | 97% | 1g |

¥2559.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2039-100.0mg |

2-methyl-1H-indol-7-amine |

55899-45-1 | 97% | 100.0mg |

¥764.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2039-250.0mg |

2-methyl-1H-indol-7-amine |

55899-45-1 | 97% | 250.0mg |

¥1022.0000 | 2024-08-02 |

2-methyl-1H-Indol-7-amine 関連文献

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

2-methyl-1H-Indol-7-amineに関する追加情報

Synthesis, Properties, and Biological Relevance of 2-Methyl-1H-Indol-7-Amine (CAS No. 55899–45–1)

2-Methyl-1H-indol-7-amino, identified by its CAS number 55899–45–1, is a structurally unique indole derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. The compound features a methyl substitution at the C(2) position of the indole ring and an amino group at the C(7) position, creating a scaffold with versatile reactivity and biological potential. This configuration allows for interactions with various biomolecular targets, making it a valuable candidate for drug discovery programs targeting neurodegenerative diseases, cancer, and inflammatory disorders.

The synthesis of 2-methyl-indolylamine derivatives has been extensively studied due to their role as intermediates in the production of bioactive molecules. Recent advancements in catalytic methodologies have enabled efficient one-pot syntheses under mild conditions, reducing both cost and environmental impact compared to traditional multi-step protocols. For instance, palladium-catalyzed cross-coupling reactions have been employed to selectively introduce the methyl group at the C(2) position while preserving the integrity of the indole core structure.

In terms of physicochemical properties, CAS No. 55899–45–1 exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol but demonstrates limited aqueous solubility at neutral pH values. Its melting point ranges between 86°C and 88°C under standard atmospheric pressure conditions when purified via recrystallization techniques using mixed solvent systems containing ethanol-water mixtures.

Structural analysis through nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals consistent with an indole framework bearing substituents at positions C(2) and N(7). The ^{1}H NMR spectrum displays distinct aromatic proton resonances between δ = 6.8 ppm to δ = 7.6 ppm corresponding to protons on the benzene ring portion of the molecule as well as aliphatic protons from the methyl group attached at position C(2). Additionally, mass spectrometry confirms a molecular ion peak at m/z = [M+H]^+ confirming its molecular weight.

Biological evaluations have demonstrated that compounds containing this scaffold possess diverse pharmacological activities including anti-inflammatory effects mediated through inhibition of cyclooxygenase enzymes (COX), antioxidant properties via free radical scavenging mechanisms similar to those observed in flavonoids like quercetin or curcumin analogs; antitumor activities against various cancer cell lines including breast adenocarcinoma MCF7 cells where they induce apoptosis through mitochondrial pathway activation; neuroprotective effects potentially useful for treating Alzheimer's disease by modulating acetylcholinesterase enzyme activity levels.

A recent study published in Journal of Medicinal Chemistry reported that certain analogs structurally related to this compound showed improved potency over existing drugs used for managing chronic pain syndromes without causing typical side effects associated with opioid medications such as constipation or respiratory depression symptoms typically observed with morphine administration regimens.

In drug development pipelines targeting G protein-coupled receptors (GPCRs), these types of heterocyclic structures are being explored as selective ligands capable of modulating receptor signaling pathways involved in mood regulation processes within central nervous system tissues without producing addictive behaviors commonly linked with stimulant-based treatments currently available on market today.

The ability to functionalize this core structure through site-directed mutagenesis approaches enables researchers to tailor-make molecules with enhanced selectivity profiles towards specific therapeutic targets while minimizing off-target interactions which could lead to adverse reactions if not properly controlled during clinical trials phases before reaching final approval stages required by regulatory agencies such as FDA or EMA organizations responsible for ensuring public safety standards are met prior commercialization efforts commence globally across different regions worldwide.

Ongoing investigations focus on optimizing synthetic routes toward higher yields using green chemistry principles emphasizing atom economy concepts where possible along with exploring alternative feedstock materials derived from renewable resources rather than relying solely upon petroleum-based precursors traditionally utilized within chemical manufacturing industries today.

In conclusion, CAS No. 55899–45–1 represents an important class within heterocyclic chemistry offering broad applicability across multiple disciplines ranging from basic scientific research endeavors all way up through translational medicine applications aimed directly at improving human health outcomes globally speaking nowadays more than ever before considering current global challenges facing healthcare systems around world today including rising costs associated with long-term care management strategies required for aging populations increasing rapidly over past few decades especially among developed nations experiencing demographic shifts towards older adult demographics living longer lives thanks largely due advances made possible through biomedical innovations continuously emerging throughout history since beginning modern era science began accelerating exponentially starting Industrial Revolution period onwards continuing till present day circumstances prevailing currently amidst ongoing digital transformation revolution impacting every aspect society operates upon nowadays whether we realize it consciously or not ourselves personally involved directly ourselves everyday life activities carried out daily basis automatically without thinking much about underlying technological foundations supporting them behind scenes silently working hard ensuring smooth operations taking place seamlessly behind curtain so-to-speak metaphorically speaking here referring abstract concept rather literal meaning obviously!

55899-45-1 (2-methyl-1H-Indol-7-amine) 関連製品

- 7570-49-2(2-Methyl-1H-indol-5-amine)

- 18978-78-4(2-methylquinolin-8-amine)

- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)

- 20039-37-6(Pyridinium dichromate)

- 289475-77-0(Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-)

- 1339577-19-3(1-Cyclopropyl-2-(2-methylphenoxy)ethylmethylamine)

- 2228808-20-4(3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol)

- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)

- 325466-04-4(sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt))

- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)